![molecular formula C7H6ClN3S B2380425 7-Chloro-2-ethyl-[1,3]thiazolo[5,4-d]pyrimidine CAS No. 1683576-18-2](/img/structure/B2380425.png)
7-Chloro-2-ethyl-[1,3]thiazolo[5,4-d]pyrimidine
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Description
“7-Chloro-2-ethyl-[1,3]thiazolo[5,4-d]pyrimidine” is a chemical compound with the empirical formula C5H2ClN3S and a molecular weight of 171.61 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “7-Chloro-2-ethyl-[1,3]thiazolo[5,4-d]pyrimidine” is represented by the SMILES stringClC1=NC=NC2=C1N=CS2
. This representation provides a text notation for chemical structures and can be used to predict the molecule’s structure. Chemical Reactions Analysis
While specific chemical reactions involving “7-Chloro-2-ethyl-[1,3]thiazolo[5,4-d]pyrimidine” are not found in the search results, pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Physical And Chemical Properties Analysis
“7-Chloro-2-ethyl-[1,3]thiazolo[5,4-d]pyrimidine” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Safety and Hazards
This compound is classified under the GHS07 hazard class and has the signal word “Warning”. It has the hazard statement H302, which indicates that it is harmful if swallowed . Precautionary statements include P301 + P312 + P330, which advise to call a poison center or doctor if you feel unwell, and to rinse mouth if swallowed .
properties
IUPAC Name |
7-chloro-2-ethyl-[1,3]thiazolo[5,4-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3S/c1-2-4-11-5-6(8)9-3-10-7(5)12-4/h3H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYAYYLDSBQZMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)N=CN=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-ethyl-[1,3]thiazolo[5,4-d]pyrimidine |
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